Hdac-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

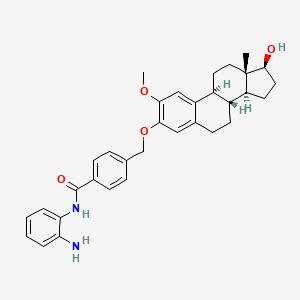

Molecular Formula |

C33H38N2O4 |

|---|---|

Molecular Weight |

526.7 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[[(8R,9S,13S,14S,17S)-17-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxymethyl]benzamide |

InChI |

InChI=1S/C33H38N2O4/c1-33-16-15-23-24(26(33)13-14-31(33)36)12-11-22-17-30(29(38-2)18-25(22)23)39-19-20-7-9-21(10-8-20)32(37)35-28-6-4-3-5-27(28)34/h3-10,17-18,23-24,26,31,36H,11-16,19,34H2,1-2H3,(H,35,37)/t23-,24+,26-,31-,33-/m0/s1 |

InChI Key |

RURFTJVUUIVVFR-XJARVILUSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)OCC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OCC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Selective HDAC9 Inhibitors

A note on "Hdac-IN-9": Initial searches for a compound named "this compound" did not yield any specific molecule. It is presumed that this may be a typographical error and the intended subject of interest is inhibitors of Histone Deacetylase 9 (HDAC9). This guide will, therefore, focus on the mechanism of action of selective inhibitors of HDAC9, a class IIa histone deacetylase.

Introduction to HDAC9

Histone Deacetylase 9 (HDAC9) is a member of the class IIa family of HDACs, which are zinc-dependent enzymes responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation process leads to chromatin condensation and transcriptional repression. HDAC9 is involved in regulating a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of HDAC9 activity has been implicated in several diseases, including cancer and inflammatory disorders. As such, HDAC9 has emerged as a promising therapeutic target for the development of novel inhibitors.

Core Mechanism of Action of Selective HDAC9 Inhibitors

Selective HDAC9 inhibitors are small molecules designed to specifically target the catalytic activity of HDAC9 over other HDAC isoforms. The primary mechanism of action involves the binding of the inhibitor to the active site of the HDAC9 enzyme, thereby preventing the deacetylation of its substrates. This leads to an accumulation of acetylated histones and non-histone proteins, resulting in a cascade of downstream cellular effects.

A key example of a selective class IIa HDAC inhibitor is TMP195 . This compound exhibits high potency for class IIa HDACs, including HDAC9.[1][2]

Data Presentation: Inhibitor Potency and Selectivity

The efficacy and selectivity of HDAC inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) against a panel of HDAC isoforms. The following table summarizes the inhibitory activity of TMP195 against various HDACs.

| HDAC Isoform | Inhibitor | IC50 (nM) | Ki (nM) | Selectivity Profile |

| HDAC9 | TMP195 | 9 | 15 | Highly Selective for Class IIa |

| HDAC4 | TMP195 | 111 | 59 | |

| HDAC5 | TMP195 | 106 | 60 | |

| HDAC7 | TMP195 | 46 | 26 | |

| Other HDACs | TMP195 | >10,000 | - | >100-fold selective vs other HDACs |

Data sourced from multiple references.[1][2][][4][5][6]

Experimental Protocols

The characterization of selective HDAC9 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assay: In Vitro HDAC9 Activity Assay

This protocol describes a fluorogenic assay to measure the enzymatic activity of recombinant HDAC9 and to determine the IC50 of a test inhibitor.[7][8][9][10]

Materials:

-

Recombinant human HDAC9 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test inhibitor (e.g., TMP195)

-

HDAC inhibitor control (e.g., Trichostatin A)

-

Developer solution (e.g., containing a lysine developer and a stop solution)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test inhibitor in assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorogenic HDAC substrate, and the test inhibitor at various concentrations.

-

Include a positive control (no inhibitor) and a negative control (with a known pan-HDAC inhibitor like Trichostatin A).

-

Initiate the enzymatic reaction by adding the recombinant HDAC9 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Cell Proliferation and Cytotoxicity Assay

This protocol outlines a method to assess the effect of a selective HDAC9 inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line with known HDAC9 expression (e.g., breast cancer cell line)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., TMP195)

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well clear or opaque microplate

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

At the end of the treatment period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the mechanism of action of selective HDAC9 inhibitors.

Caption: Core mechanism of selective HDAC9 inhibition.

Caption: Experimental workflow for HDAC9 inhibitor characterization.

Caption: Role of HDAC9 in the NF-κB signaling pathway.

Caption: Involvement of HDAC9 in the EGFR signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 4. cellagentech.com [cellagentech.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. vincibiochem.it [vincibiochem.it]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. HDAC9 Fluorogenic Assay Kit, Research Kits - Epigenetics [epigenhub.com]

In-Depth Technical Guide: Synthesis and Chemical Properties of the Selective Class IIa HDAC Inhibitor TMP269

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of TMP269, a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with a particular focus on its interaction with HDAC9. Due to the lack of public information on a compound specifically named "Hdac-IN-9," this guide focuses on the well-characterized and scientifically significant compound TMP269 as a representative selective class IIa HDAC inhibitor.

Introduction to TMP269

TMP269 is a small molecule inhibitor that exhibits high potency and selectivity for the class IIa HDAC enzymes: HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] Unlike many traditional HDAC inhibitors that utilize a hydroxamate group to chelate the active site zinc ion, TMP269 features a novel, non-chelating zinc-binding group, a trifluoromethyloxadiazole (TFMO).[4] This unique mechanism of action contributes to its remarkable selectivity and provides a valuable tool for studying the specific biological roles of class IIa HDACs.

Chemical Properties and Data

A summary of the key chemical properties of TMP269 is presented in Table 1.

Table 1: Chemical Properties of TMP269

| Property | Value | Reference |

| IUPAC Name | N-[[tetrahydro-4-(4-phenyl-2-thiazolyl)-2H-pyran-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-benzamide | [5] |

| CAS Number | 1314890-29-3 | [2][4][5] |

| Molecular Formula | C25H21F3N4O3S | [2][5] |

| Molecular Weight | 514.52 g/mol | [1][2][4] |

| Appearance | White solid | [4] |

| Solubility | DMSO: Up to 100 mg/mL | [1] |

| DMF: 25 mg/mL | [5] | |

| Ethanol: 0.25 mg/mL | [5] |

Synthesis of TMP269

The synthesis of TMP269 involves a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, it is recommended to consult the primary literature on the discovery of TMP269.

Diagram of the logical workflow for the synthesis of TMP269:

Caption: A simplified workflow for the synthesis of TMP269.

Biological Activity and Mechanism of Action

TMP269 is a highly selective inhibitor of class IIa HDACs. Its inhibitory activity against various HDAC isoforms is summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of TMP269 against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC4 | 157 | [1][2][3] |

| HDAC5 | 97 | [1][2][3] |

| HDAC7 | 43 | [1][2][3] |

| HDAC9 | 23 | [1][2][3] |

| Class I & IIb HDACs | Very weak or no activity | [6] |

The selectivity of TMP269 is attributed to its unique trifluoromethyloxadiazole (TFMO) moiety, which acts as a non-chelating zinc-binding group.[4] This is in contrast to pan-HDAC inhibitors like Trichostatin A (TSA) and Vorinostat (SAHA) that typically contain a hydroxamic acid group which chelates the zinc ion in the active site of most HDACs. The co-crystal structure of TMP269 with HDAC7 has revealed that the bulky TFMO group and the U-shaped conformation of the molecule contribute to its potent and selective inhibition of class IIa HDACs.[4]

Diagram of the signaling pathway illustrating the mechanism of action of TMP269:

Caption: TMP269 selectively inhibits HDAC9, leading to altered gene expression.

Experimental Protocols

Biochemical HDAC Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against HDACs is a fluorogenic assay.

Experimental Workflow for Biochemical HDAC Assay:

References

A Technical Guide to the Discovery and Development of Selective HDAC9 Inhibitors

Disclaimer: Initial searches for a specific compound named "Hdac-IN-9" did not yield any results. This guide therefore focuses on the discovery and development of selective inhibitors for Histone Deacetylase 9 (HDAC9), a prominent member of the Class IIa HDAC family, assuming "this compound" was a mistyped query for this target class.

This technical guide provides an in-depth overview of the discovery and development of selective inhibitors targeting Histone Deacetylase 9 (HDAC9). It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the biological rationale for targeting HDAC9, profiles of key selective inhibitors, their quantitative biochemical data, relevant signaling pathways, and detailed experimental methodologies.

Introduction: The Role of HDAC9 in Health and Disease

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2] HDAC9, a member of the Class IIa family of HDACs, is distinguished by its tissue-specific expression and its ability to shuttle between the nucleus and cytoplasm.[1] It is a key regulator in a variety of physiological and pathological processes, including cardiac muscle development, immune responses, and neuronal differentiation.[1][2]

Dysregulation of HDAC9 has been implicated in numerous diseases. Overexpression is a common feature in certain cancers, such as glioblastoma, where it promotes tumor growth.[2][3] Furthermore, genetic variants in the HDAC9 gene have been strongly associated with an increased risk of large-artery atherosclerotic stroke and other vascular diseases.[4] These findings establish HDAC9 as a compelling therapeutic target for a range of human pathologies.

Discovery and Profiling of Selective HDAC9 Inhibitors

The development of isoform-selective HDAC inhibitors is a major goal in the field to minimize off-target effects associated with pan-HDAC inhibitors.[5][6][7] Due to high homology in the catalytic sites of HDACs, achieving selectivity, particularly within a class, is challenging.[5] This section profiles two key compounds that exhibit selectivity for Class IIa HDACs, including HDAC9.

TMP195: This compound is a first-in-class, selective Class IIa HDAC inhibitor.[8] It utilizes a novel trifluoromethyloxadiazole (TFMO) moiety as a non-chelating zinc-binding group, which circumvents some of the liabilities associated with the hydroxamate groups found in many pan-HDAC inhibitors.[9] TMP195 has been shown to modulate macrophage phenotypes, reduce tumor burden in preclinical cancer models, and suppress the formation of aortic aneurysms in mice, highlighting its therapeutic potential.[8][10][11]

BRD4354: BRD4354 is a moderately potent and selective inhibitor of HDAC5 and HDAC9.[12][13][14] It shows significantly less activity against Class I HDACs, making it a valuable tool for studying the specific functions of Class IIa enzymes.[13][14]

Quantitative Inhibitor Data

The inhibitory activities of TMP195 and BRD4354 against various HDAC isoforms are summarized below. This data is crucial for understanding their selectivity profiles.

Table 1: Inhibitory Activity of TMP195 against Class IIa HDACs

| HDAC Isoform | K_i_ (nM) | IC_50_ (nM) |

| HDAC4 | 59 | 111 |

| HDAC5 | 60 | 106 |

| HDAC7 | 26 | 46 |

| HDAC9 | 15 | 9 |

| Data sourced from MedChemExpress and Axon Medchem.[8][9][10] |

Table 2: Inhibitory Activity of BRD4354 against Various HDACs

| HDAC Isoform | IC_50_ (µM) |

| HDAC1 | >40 |

| HDAC2 | >40 |

| HDAC3 | >40 |

| HDAC4 | 3.88 - 13.8 |

| HDAC5 | 0.85 |

| HDAC6 | 3.88 - 13.8 |

| HDAC7 | 3.88 - 13.8 |

| HDAC8 | 3.88 - 13.8 |

| HDAC9 | 1.88 |

| Data sourced from Tocris Bioscience and MedChemExpress.[13][14] |

Mechanism of Action and Signaling Pathways

HDAC9 exerts its biological functions by deacetylating key proteins, leading to the modulation of critical signaling pathways. Selective inhibitors can reverse these effects.

HDAC9 in Atherosclerosis: The NF-κB Pathway

In vascular disease, HDAC9 has been shown to promote inflammation and plaque vulnerability.[4] It achieves this by interacting with and activating IKK (IκB kinase), which in turn phosphorylates and activates the p65 subunit of NF-κB.[4] This leads to the transcription of pro-inflammatory genes in macrophages and endothelial cells.[4] Inhibition of HDAC9 by compounds like TMP195 can block this cascade.[4]

Caption: HDAC9-mediated activation of the NF-κB pathway in atherosclerosis.

HDAC9 in Glioblastoma: The TAZ/EGFR Pathway

In glioblastoma, HDAC9 promotes tumor progression by potentiating the EGFR signaling pathway.[2][3] It interacts with and enhances the expression of TAZ, a key effector of the Hippo pathway.[3] This action leads to the phosphorylation of EGFR, which subsequently activates downstream pro-proliferative pathways like PI3K/AKT and ERK, accelerating the cell cycle.[3]

Caption: HDAC9 promotes glioblastoma progression via the TAZ/EGFR pathway.

Experimental Protocols

This section provides representative methodologies for key experiments involved in the discovery and characterization of HDAC9 inhibitors.

General Workflow for HDAC9 Inhibitor Screening

The process of identifying novel HDAC inhibitors typically follows a hierarchical screening cascade, starting with broad primary assays and moving towards more complex cellular and in vivo models.

References

- 1. Histone deacetylase (HDAC) 9: versatile biological functions and emerging roles in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HDAC9 - Wikipedia [en.wikipedia.org]

- 3. HDAC9 promotes glioblastoma growth via TAZ-mediated EGFR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Discovery of histone deacetylase 8 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]

- 7. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. selleckchem.com [selleckchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Histone deacetylase 9-mediated phenotypic transformation of vascular smooth muscle cells is a potential target for treating aortic aneurysm/dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. glpbio.com [glpbio.com]

Unveiling the Target Specificity and Selectivity of Class IIa HDAC Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their ability to remove acetyl groups from histone and non-histone proteins leads to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity has been implicated in a variety of diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of the target specificity and selectivity profile of selective inhibitors targeting Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9). As no specific public information is available for a compound designated "Hdac-IN-9," this document will focus on well-characterized, selective Class IIa HDAC inhibitors to provide a representative understanding of the experimental approaches and data interpretation relevant to this class of compounds.

Target Specificity and Selectivity Profile

The therapeutic efficacy and safety of an HDAC inhibitor are intrinsically linked to its selectivity profile across the different HDAC isoforms. Compounds that selectively target a specific HDAC or a particular class of HDACs are highly sought after to minimize off-target effects. The following tables summarize the in vitro inhibitory activities of several well-characterized selective Class IIa HDAC inhibitors.

Biochemical Potency of Selective Class IIa HDAC Inhibitors

| Compound | HDAC4 | HDAC5 | HDAC7 | HDAC9 | Data Type |

| TMP269 | 157 nM | 97 nM | 43 nM | 23 nM | IC50[1] |

| TMP195 | 59 nM | 60 nM | 26 nM | 15 nM | Ki[2][3] |

| CHDI-390576 | 54 nM | 60 nM | 31 nM | 50 nM | IC50[4][5] |

Table 1: In Vitro Potency of Selective Class IIa HDAC Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for TMP269, TMP195, and CHDI-390576 against the four Class IIa HDAC isoforms.

Selectivity Profile of CHDI-390576

| HDAC Isoform | IC50 (µM) | Selectivity vs. Class IIa (fold) |

| HDAC1 | 39.7 | >500 |

| HDAC2 | >50 | >500 |

| HDAC3 | 25.8 | >500 |

| HDAC6 | 6.2 | ~150 |

| HDAC8 | 9.1 | ~150 |

Table 2: Selectivity of CHDI-390576 against other HDAC isoforms. This table highlights the selectivity of CHDI-390576 for Class IIa HDACs over other HDAC classes. The selectivity is presented as a fold-difference in IC50 values.[4]

Experimental Protocols

The determination of an HDAC inhibitor's target specificity and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Biochemical Assays for HDAC Inhibition

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against purified HDAC enzymes. Fluorogenic assays are a common and sensitive method.

Principle: These assays utilize a synthetic substrate consisting of an acetylated lysine residue linked to a fluorophore. Upon deacetylation by an HDAC enzyme, a developer solution containing a protease (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.

Detailed Protocol (Example for Class IIa HDACs):

-

Reagents and Materials:

-

Purified recombinant human HDAC enzymes (HDAC4, 5, 7, 9, and other isoforms for selectivity profiling).

-

Class IIa HDAC-specific fluorogenic substrate (e.g., Boc-Lys(trifluoroacetyl)-AMC).[6]

-

Substrates for other HDAC classes (e.g., p53-based Arg-His-Lys-Lys(Ac) for Class I and IIb).[6]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.[6]

-

Test compound (e.g., TMP269) serially diluted in DMSO.

-

Developer Solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the enzymatic reaction.

-

96-well or 384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).[6]

-

Add the purified HDAC enzyme to the wells of the microplate containing the assay buffer.

-

Add the test compound dilutions to the wells and incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C) to allow for compound-enzyme interaction.[6]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 50 µM final concentration).[6]

-

Incubate the reaction for a specific time (e.g., 2 hours) at 30°C.[6]

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a short period (e.g., 10-20 minutes) at room temperature.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for some substrates).[7]

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assays for Target Engagement

Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. Western blotting to assess histone acetylation is a common method.

Principle: Treatment of cells with an HDAC inhibitor should lead to an increase in the acetylation of histone proteins, a direct downstream consequence of HDAC inhibition. This can be detected by Western blotting using antibodies specific for acetylated histones.

Detailed Protocol:

-

Reagents and Materials:

-

Human cell line (e.g., HEK-293T).[8]

-

Cell culture medium and supplements.

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (as a loading control).

-

Secondary antibody (HRP-conjugated).

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 24-48 hours).[8]

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against acetylated histone H3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal protein loading.

-

Visualizations

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CHDI 00390576 (6725) by Tocris, Part of Bio-Techne [bio-techne.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]

- 8. TMP269, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Hdac-IN-9 and HDAC9: A Technical Overview of Binding Affinity and Inhibition

Quantitative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Hdac-IN-9 Inhibitory Profile

This compound has been identified as a dual inhibitor of tubulin and histone deacetylases.[1] Its inhibitory activity has been quantified against several HDAC isoforms, as detailed in the table below. Notably, specific binding affinity data for this compound against HDAC9 has not been reported in the available literature.

| Inhibitor | Target HDAC Isoform | IC50 (µM) |

| This compound | HDAC1 | 6.8 |

| HDAC2 | 0.06 | |

| HDAC6 | 0.12 | |

| HDAC10 | 8.5 |

HDAC9-IN-1: A Potent HDAC9 Inhibitor

In contrast to the broader spectrum of this compound, a separate compound, HDAC9-IN-1, has been characterized as a potent and specific inhibitor of HDAC9.

| Inhibitor | Target HDAC Isoform | IC50 (nM) |

| HDAC9-IN-1 | HDAC9 | 40 |

Experimental Protocols for Determining HDAC Inhibition

The determination of IC50 values for HDAC inhibitors generally involves a fluorogenic assay. While the specific protocol for this compound or HDAC9-IN-1 is not detailed in the provided search results, a general methodology can be outlined based on commercially available assay kits.

General Fluorogenic HDAC Inhibition Assay Protocol

This protocol is based on the principle that the deacetylation of a fluorogenic substrate by an HDAC enzyme sensitizes it to a developer, which then releases a fluorophore. The intensity of the fluorescence is directly proportional to the HDAC activity.

Materials:

-

Purified recombinant HDAC enzyme (e.g., HDAC9)

-

HDAC inhibitor of interest (e.g., this compound, HDAC9-IN-1) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Lysine developer solution

-

96-well black microtiter plate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare serial dilutions of the HDAC inhibitor in HDAC assay buffer.

-

Prepare a solution of the purified HDAC enzyme in HDAC assay buffer.

-

-

Reaction Setup:

-

To the wells of a 96-well plate, add the HDAC assay buffer, the diluted HDAC inhibitor (or vehicle control), and the purified HDAC enzyme solution.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Incubation:

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Development and Measurement:

-

Stop the reaction and initiate fluorescence development by adding the lysine developer solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

HDAC9 Signaling Pathway

HDAC9 is a class IIa histone deacetylase that plays a crucial role in regulating gene expression and has been implicated in various cellular processes and diseases. It primarily functions as a transcriptional repressor by deacetylating histone and non-histone proteins. The following diagram illustrates a simplified signaling pathway involving HDAC9.

Caption: Simplified HDAC9 signaling pathway.

This guide provides a foundational understanding of the inhibitory landscape surrounding HDAC9, highlighting the available data for this compound and the more specific inhibitor, HDAC9-IN-1. The provided experimental framework and signaling pathway diagram serve as valuable resources for researchers in the field of epigenetics and drug discovery.

References

Hdac-IN-9 In Vitro Enzymatic Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hdac-IN-9 and Dual-Target Inhibition

This compound is described as a potent and selective dual inhibitor of tubulin and histone deacetylases (HDACs). This dual-targeting approach represents a promising strategy in cancer therapy. By inhibiting tubulin polymerization, such compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Concurrently, by inhibiting HDACs, they can alter gene expression, promoting the transcription of tumor suppressor genes and further contributing to anti-cancer effects.

The in vitro enzymatic assay is a critical first step in the characterization of any new HDAC inhibitor. It allows for the determination of the compound's potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity across different HDAC isoforms. This information is crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.

Core Principles of HDAC In Vitro Enzymatic Assays

The fundamental principle of an in vitro HDAC enzymatic assay is to measure the enzymatic activity of a purified HDAC enzyme in the presence and absence of an inhibitor. This is typically achieved using a substrate that, upon deacetylation by the HDAC enzyme, produces a detectable signal. Common detection methods include fluorescence, colorimetric, and radioactive assays.

A typical workflow involves incubating the purified HDAC enzyme with a specific substrate and varying concentrations of the inhibitor. The reaction is then stopped, and a developing agent is added to generate a signal proportional to the amount of deacetylation. By comparing the signal in the presence of the inhibitor to the control (no inhibitor), the percentage of inhibition can be calculated, and the IC50 value can be determined.

Experimental Protocols

The following are representative protocols for a fluorometric in vitro HDAC enzymatic assay. These protocols are based on commercially available kits and can be adapted for specific HDAC isoforms.

Materials and Reagents

-

Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3/NCoR2, HDAC6, HDAC8, etc.)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC Substrate (e.g., Fluor de Lys®-SIRT2, a fluorogenic acetylated peptide)

-

Developer Solution (e.g., containing Trichostatin A as a stop reagent and a protease to cleave the deacetylated substrate)

-

This compound (or other test inhibitor) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Assay Procedure

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of this compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.

-

Dilute the HDAC substrate in HDAC Assay Buffer.

-

-

Set up the Assay Plate:

-

Add HDAC Assay Buffer to all wells.

-

Add the diluted this compound solutions to the appropriate wells (inhibitor wells).

-

Add an equivalent volume of DMSO vehicle to the control wells (100% activity) and background wells.

-

Add the diluted HDAC enzyme to the inhibitor and control wells. Do not add enzyme to the background wells.

-

Initiate the reaction by adding the diluted HDAC substrate to all wells.

-

-

Incubation:

-

Mix the plate gently.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time may need to be optimized for each HDAC isoform.

-

-

Signal Development and Detection:

-

Stop the reaction by adding the Developer Solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for signal development.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis

-

Subtract Background: Subtract the average fluorescence of the background wells from all other wells.

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Control))

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Quantitative Data Presentation

The inhibitory activity of this compound would be determined against a panel of purified human HDAC isoforms to assess its potency and selectivity. The results would be presented in a table format as shown below.

Table 1: Representative Inhibitory Activity of an HDAC Inhibitor against a Panel of HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| Class I | |

| HDAC1 | 15 |

| HDAC2 | 25 |

| HDAC3/NCoR2 | 10 |

| HDAC8 | 50 |

| Class IIa | |

| HDAC4 | >10,000 |

| HDAC5 | >10,000 |

| HDAC7 | >10,000 |

| HDAC9 | >10,000 |

| Class IIb | |

| HDAC6 | 5 |

| HDAC10 | 150 |

| Class IV | |

| HDAC11 | 200 |

Note: The data in this table is hypothetical and serves as an example of how the results for an HDAC inhibitor would be presented.

Signaling Pathway Visualization

HDAC inhibitors exert their effects by preventing the deacetylation of histone and non-histone proteins. This leads to an increase in acetylation, which can alter chromatin structure and gene expression. The diagram below illustrates the general mechanism of action of an HDAC inhibitor.

Conclusion

The in vitro enzymatic assay is an indispensable tool for the characterization of novel HDAC inhibitors like this compound. A thorough understanding of a compound's potency and selectivity against different HDAC isoforms is fundamental for its development as a potential therapeutic agent. While specific data for this compound is not publicly available, the protocols and frameworks presented in this guide provide a solid foundation for researchers to design and execute their own in vitro enzymatic assays for this and other HDAC inhibitors. As with any experimental work, optimization of assay conditions is crucial for obtaining reliable and reproducible results.

An In-depth Technical Guide on the Effect of HDAC9 Inhibition on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2][3] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][3] The balance between histone acetyltransferases (HATs) and HDACs is critical for normal cellular function, and its dysregulation is implicated in various diseases, including cancer.[1] HDAC inhibitors (HDACis) are a class of therapeutic agents that disrupt this balance, leading to histone hyperacetylation and subsequent changes in gene expression.[4]

This guide focuses on the effects of inhibiting HDAC9, a class IIa HDAC, on histone acetylation. HDAC9 is involved in a variety of physiological and pathological processes, including muscle development, immune regulation, and cancer.[2][5][6] Understanding the molecular consequences of HDAC9 inhibition is paramount for the development of novel therapeutics. While the specific compound "Hdac-IN-9" did not yield public data, this guide provides a comprehensive overview of the methodologies and expected outcomes of inhibiting HDAC9, serving as a valuable resource for researchers in the field.

Core Concept: The Impact of HDAC Inhibition on Histone Acetylation

The primary mechanism of action of HDAC inhibitors is the blockage of the catalytic site of HDAC enzymes, preventing the removal of acetyl groups from lysine residues on histone tails. This leads to an accumulation of acetylated histones, a state referred to as histone hyperacetylation.[4] Increased histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. This results in a more relaxed or "open" chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery, which can lead to the activation of gene expression.[4]

Quantitative Analysis of Histone Acetylation

The effect of HDAC9 inhibition on histone acetylation can be quantified using various techniques. Below is a summary of expected quantitative data from studies involving HDAC inhibitors.

| Histone Mark | Fold Change upon HDACi Treatment | Target Gene Loci | Method of Analysis | Reference |

| Acetyl-Histone H3 | 1.5 - 5.0 | Promoters and gene bodies | Western Blot, ChIP-qPCR | [7] |

| Acetyl-Histone H4 | 2.0 - 10.0 | Promoters and gene bodies | Western Blot, ChIP-qPCR | [7] |

| H3K27ac | Significant increase | Enhancers and promoters | ChIP-seq | [8] |

| H2BK5ac | Significant increase | Active gene promoters | ChIP-seq | [8] |

| Global Acetylome | Increased acetylation on numerous histone and non-histone proteins | - | Mass Spectrometry | [1] |

Key Experimental Protocols

Western Blotting for Global Histone Acetylation

This protocol is used to assess the overall changes in histone acetylation levels in cells treated with an HDAC9 inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the HDAC9 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Histone Extraction: Harvest cells and perform acid extraction of histones.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3).

-

Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the acetylated histone levels to the total histone levels.

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

ChIP is used to determine the specific genomic loci where changes in histone acetylation occur following HDAC9 inhibition.

Methodology:

-

Cell Crosslinking: Treat cells with the HDAC9 inhibitor and then crosslink proteins to DNA using formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to obtain fragments of 200-500 bp.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-H3K27ac).

-

Add protein A/G beads to pull down the antibody-histone-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and then purify the DNA.

-

Analysis:

-

ChIP-qPCR: Quantify the enrichment of specific DNA sequences using real-time PCR with primers targeting promoter or enhancer regions of interest.

-

ChIP-seq: Prepare a DNA library from the immunoprecipitated DNA and perform high-throughput sequencing to map the genome-wide distribution of the histone acetylation mark.[8][9][10]

-

Mass Spectrometry-based Proteomics for Acetylome Analysis

This technique provides a comprehensive and unbiased quantification of changes in histone and non-histone protein acetylation.[1][11]

Methodology:

-

Protein Extraction and Digestion: Extract total protein from inhibitor-treated and control cells and digest the proteins into peptides using an enzyme like trypsin.

-

Enrichment of Acetylated Peptides: Use antibodies specific for acetyl-lysine to enrich for acetylated peptides from the total peptide mixture.

-

LC-MS/MS Analysis: Analyze the enriched peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the acetylated peptides and their corresponding proteins using database searching algorithms. Quantify the relative abundance of acetylated peptides between the treated and control samples.

Signaling Pathways and Experimental Workflows

Signaling Pathway of HDAC9 Inhibition

The inhibition of HDAC9 leads to a cascade of events starting from the accumulation of acetylated histones to changes in gene expression that can affect various cellular processes.

Caption: Signaling pathway of HDAC9 inhibition.

Experimental Workflow for Assessing Histone Acetylation

The following diagram illustrates a typical workflow for investigating the effects of an HDAC9 inhibitor on histone acetylation.

Caption: Experimental workflow for histone acetylation analysis.

Conclusion

The inhibition of HDAC9 presents a promising therapeutic strategy for various diseases. A thorough understanding of its molecular effects, particularly on histone acetylation, is essential for the development of effective and specific inhibitors. This guide provides a foundational framework for researchers, outlining the key concepts, quantitative expectations, detailed experimental protocols, and relevant signaling pathways. By employing the described methodologies, scientists can effectively characterize the impact of HDAC9 inhibitors and advance their potential clinical applications.

References

- 1. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase (HDAC) 9: versatile biological functions and emerging roles in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC9 - Wikipedia [en.wikipedia.org]

- 6. Histone Deacetylase 9: Its Role in the Pathogenesis of Diabetes and Other Chronic Diseases [e-dmj.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Rapid degradation of histone deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ChIP-seq Profiling Identifies Histone Deacetylase 2 Targeting Genes Involved in Immune and Inflammatory Regulation Induced by Calcitonin Gene-Related Peptide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Cellular World of a Novel HDAC9 Inhibitor: A Technical Guide to Hdac-IN-9 Uptake and Localization

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As "Hdac-IN-9" is not a publicly documented entity, this guide will proceed by using Histone Deacetylase 9 (HDAC9) as the target of interest. The principles, protocols, and data presented are based on established knowledge of class IIa HDACs and their inhibitors, serving as a representative framework for the investigation of a novel compound like this compound.

Introduction: The Significance of Cellular Entry and Subcellular Address

The therapeutic efficacy of any drug is fundamentally dependent on its ability to reach its designated target within the cell. For inhibitors of histone deacetylases (HDACs), and specifically class IIa HDACs like HDAC9, understanding the dynamics of cellular uptake and subcellular localization is paramount. HDAC9 is a unique enzyme that shuttles between the nucleus and the cytoplasm, playing a critical role in tissue-specific gene regulation.[1][2] Therefore, an inhibitor's ability to penetrate the cell membrane and accumulate in the correct subcellular compartment—be it the nucleus or the cytoplasm—will dictate its mechanism of action and ultimate biological effect. This guide provides a technical overview of the key considerations and experimental approaches for characterizing the cellular uptake and localization of a novel HDAC9 inhibitor, hypothetically termed this compound.

Quantitative Analysis of Cellular Uptake and Localization of Class IIa HDAC Inhibitors

The cellular accumulation and subcellular distribution of HDAC inhibitors can be quantified to provide a clear picture of their bioavailability at the site of action. Below are representative data for known class IIa HDAC inhibitors, which can serve as a benchmark for evaluating a new chemical entity like this compound.

| Inhibitor | Cell Line | IC50 (HDAC9) | Cellular Uptake Characteristics | Subcellular Localization | Reference |

| TMP195 | Human Monocytes | 15 nM (Ki) | Influences monocyte responses at 300 nM in vitro. | Modulates macrophage phenotypes in vivo, suggesting effective cellular uptake. | [3][4] |

| Compound 2 (Fluorescent) | PC-3 (Prostate Cancer) | 125 nM (pan-HDAC IC50) | Accumulates in the cytoplasm. | Primarily cytoplasmic; traps HDAC4 in the cytoplasm. | [5][6] |

| 4-morpholinoscriptaid (4MS) | MDA-MB-231 (Breast Cancer) | Not specific for HDAC9, but active against class IIb HDAC6 (IC50 = 12 nM) | Rapid uptake in under 50 seconds. | Exclusively cytoplasmic; no nuclear penetration observed. | [1][7][8] |

Core Mechanisms: Cellular Uptake and HDAC9 Nucleocytoplasmic Shuttling

The journey of an HDAC9 inhibitor from the extracellular space to its intracellular target involves traversing the cell membrane and navigating the complex environment of the cytoplasm and nucleus.

Cellular Uptake: Small molecule inhibitors typically enter cells through passive diffusion, a process governed by their physicochemical properties such as lipophilicity, molecular size, and charge. The use of fluorescently tagged inhibitors allows for the direct visualization of this process, demonstrating that cellular uptake can be a rapid event. For instance, the fluorescent inhibitor 4-morpholinoscriptaid (4MS) has been observed to permeate the cytoplasm of MDA-MB-231 cells in less than a minute.[7]

HDAC9 Nucleocytoplasmic Shuttling: Class IIa HDACs, including HDAC9, are not static proteins. They dynamically shuttle between the nucleus and the cytoplasm, a process tightly regulated by post-translational modifications, primarily phosphorylation.[9] This shuttling is crucial for their function, as their repressive activity on gene expression is exerted within the nucleus.[10] An inhibitor like this compound could potentially influence this shuttling, either by directly binding to HDAC9 and altering its conformation or by affecting the signaling pathways that control its localization.

Signaling Pathways and Experimental Workflows

The subcellular localization of HDAC9 is controlled by a complex interplay of signaling pathways. Understanding these pathways is crucial for interpreting the effects of an inhibitor.

Signaling Pathway for HDAC9 Nucleocytoplasmic Shuttling

Caption: Regulation of HDAC9 localization via phosphorylation-dependent nuclear export.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow to determine the cellular uptake and localization of this compound.

Detailed Experimental Protocols

To ensure robust and reproducible results, the following detailed protocols for key experiments are provided.

Protocol for Immunofluorescence Staining of HDAC9

This protocol is adapted for cultured cells grown on coverslips.[11][12][13][14]

Materials:

-

Phosphate Buffered Saline (PBS), 1X

-

Fixation Buffer: 4% paraformaldehyde in 1X PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in 1X PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in 1X PBS

-

Primary Antibody: Anti-HDAC9 antibody (diluted in Blocking Buffer as per manufacturer's recommendation)

-

Secondary Antibody: Fluorophore-conjugated anti-rabbit/mouse IgG (diluted in Blocking Buffer)

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

-

Glass slides and coverslips

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency. Treat with this compound as required.

-

Washing: Gently wash the cells three times with 1X PBS.

-

Fixation: Add Fixation Buffer to the cells and incubate for 15 minutes at room temperature.

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each.

-

Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each.

-

Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Aspirate the Blocking Buffer and add the diluted primary anti-HDAC9 antibody. Incubate for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each.

-

Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

-

Nuclear Staining: Add DAPI solution and incubate for 5 minutes at room temperature.

-

Mounting: Wash the coverslips one final time with 1X PBS and mount them onto glass slides using a mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The localization of HDAC9 can be determined by observing the spatial distribution of the fluorescent signal relative to the DAPI-stained nucleus.

Protocol for Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical separation of cellular compartments to quantify the amount of HDAC9 in each.[15][16]

Materials:

-

Cell Scraper

-

Fractionation Buffer (hypotonic lysis buffer, e.g., containing HEPES, KCl, MgCl2, and protease inhibitors)

-

Nuclear Extraction Buffer (high salt buffer)

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

Transfer buffer and membranes (PVDF or nitrocellulose)

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HDAC9, anti-GAPDH (cytoplasmic marker), anti-Lamin B1 (nuclear marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Harvesting: After treatment with this compound, wash the cells with ice-cold PBS and harvest them using a cell scraper.

-

Cytoplasmic Fraction Isolation:

-

Resuspend the cell pellet in ice-cold Fractionation Buffer.

-

Incubate on ice for 15-20 minutes to allow cells to swell.

-

Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.

-

Centrifuge the lysate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant, which is the cytoplasmic fraction.

-

-

Nuclear Fraction Isolation:

-

Wash the nuclear pellet from the previous step with the Fractionation Buffer.

-

Resuspend the washed pellet in ice-cold Nuclear Extraction Buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

-

Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant, which contains the soluble nuclear proteins.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford).

-

Western Blotting:

-

Prepare protein samples by adding Laemmli Sample Buffer and boiling for 5 minutes.

-

Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HDAC9, GAPDH, and Lamin B1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative abundance of HDAC9 in the cytoplasmic and nuclear fractions. The purity of the fractions should be confirmed by the presence of GAPDH only in the cytoplasmic fraction and Lamin B1 only in the nuclear fraction.

Conclusion and Future Directions

The cellular uptake and subcellular localization of a novel HDAC9 inhibitor, such as the hypothetical this compound, are critical determinants of its biological activity. A thorough investigation using a combination of fluorescence microscopy and biochemical fractionation, as detailed in this guide, is essential for a comprehensive understanding of its mechanism of action. The quantitative data and detailed protocols provided herein offer a robust framework for researchers and drug developers to characterize new chemical entities targeting HDAC9. Future studies could also explore the kinetics of cellular uptake and efflux, as well as the impact of the inhibitor on the interaction of HDAC9 with its binding partners in different subcellular compartments. This knowledge will be invaluable for the rational design and optimization of next-generation HDAC9 inhibitors with enhanced therapeutic potential.

References

- 1. A fluorescent histone deacetylase (HDAC) inhibitor for cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Approaches for Studying the Subcellular Localization, Interactions, and Regulation of Histone Deacetylase 5 (HDAC5) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear-cytoplasmic shuttling of class IIa histone deacetylases regulates somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brd.nci.nih.gov [brd.nci.nih.gov]

- 12. ptglab.com [ptglab.com]

- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 14. ki-sbc.mit.edu [ki-sbc.mit.edu]

- 15. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Hdac-IN-9: An Overview for Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Hdac-IN-9" is not publicly available within the current scientific literature. The following guide synthesizes preliminary toxicity and mechanistic data from studies on various Histone Deacetylase (HDAC) inhibitors to provide a foundational understanding for researchers and drug development professionals interested in the potential toxicological profile of novel class IIa HDAC inhibitors, such as a hypothetical "this compound".

Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, with several approved for the treatment of cancers.[1] They function by altering the acetylation status of histones and other non-histone proteins, leading to changes in gene expression and protein function.[2][3] While effective, these agents are associated with a range of toxicities. This guide provides an in-depth look at the anticipated preliminary toxicity screening of a novel HDAC inhibitor, hypothetically named this compound, based on the known characteristics of the broader class of HDAC inhibitors, particularly those targeting HDAC9.

Mechanism of Action

HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[4] This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription.[3] HDAC inhibitors block this action, resulting in hyperacetylation of histones, a more open chromatin structure, and the activation of gene expression.[3] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][5]

HDAC9, a class IIa HDAC, plays a crucial role in regulating diverse physiological processes, including cardiac development, immune function, and neuronal processes.[4][6] Unlike other HDACs, class IIa HDACs, including HDAC9, do not directly bind to DNA but are recruited to specific gene promoters by interacting with transcription factors like myocyte enhancer factor 2 (MEF2).[4][7]

Anticipated Signaling Pathways Affected by this compound

Based on the function of HDAC9, an inhibitor like this compound would be expected to modulate several key signaling pathways.

Caption: Hypothetical mechanism of this compound action.

Table 1: Representative In Vitro Toxicity of Various HDAC Inhibitors

While no data exists for "this compound", the following table summarizes the in vitro activity of other HDAC inhibitors against various cell lines to provide a comparative context.

| Compound | Cell Line(s) | Assay | Endpoint | Result | Reference |

| Compound 6 (selective HDAC1-3 inhibitor) | Primary mouse neuronal cells | Histone Acetylation | EC50 | 100 nM | [8] |

| SAHA (Vorinostat) | Primary mouse neuronal cells | Histone Acetylation | EC50 | 1900–3400 nM | [8] |

| HC Toxin | RBE (cholangiocarcinoma) | Cell Viability (CCK-8) | % Viability at 3 µM | <60% | [9] |

| TSA | RBE (cholangiocarcinoma) | Cell Viability (CCK-8) | % Viability at 3 µM | <60% | [9] |

| SAHA (Vorinostat) | RBE (cholangiocarcinoma) | Cell Viability (CCK-8) | % Viability at 3 µM | <60% | [9] |

| Romidepsin | Biliary Tract Cancer Cells | Cell Viability | IC50 | low-nM range | [10] |

| AN-9 | T-cell acute lymphoblastic leukemia (T-ALL) | Colony-forming assay | Sensitivity vs Normal Cells | 3-fold more sensitive | [11] |

| Compound a9 | Hela, A549, HepG2, MCF-7 | Anti-proliferative (MTT) | IC50 | Varied, promising against Hela & A549 | [12][13] |

| Compound b8 | Hela, A549, HepG2, MCF-7 | Anti-proliferative (MTT) | IC50 | Varied, promising against Hela & A549 | [12][13] |

Experimental Protocols

Detailed experimental protocols for preliminary toxicity screening are crucial for reproducible and comparable results. Below are generalized methodologies for key in vitro assays.

1. Cell Viability Assay (e.g., MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Plate cells (e.g., cancer cell lines and normal cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for a typical MTT cell viability assay.

2. In Vitro HDAC Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific HDAC enzyme.

-

Enzyme and Substrate Preparation: Prepare a reaction buffer containing the recombinant human HDAC enzyme (e.g., HDAC9) and a fluorogenic substrate.

-

Compound Addition: Add various concentrations of the test compound or a known inhibitor (positive control) to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reaction to proceed.

-

Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Anticipated In Vivo Toxicity

Based on clinical and preclinical studies of other HDAC inhibitors, the following toxicities might be anticipated for a novel compound like this compound.

Common Adverse Events Observed with HDAC Inhibitors:

-

Gastrointestinal: Nausea, vomiting, diarrhea[1]

-

Constitutional: Fatigue[1]

-

Hematological: Thrombocytopenia, neutropenia[1]

-

Cardiovascular: ECG changes (e.g., QT prolongation)[1]

It is important to note that normal cells are generally more resistant to the toxic effects of HDAC inhibitors compared to tumor cells.[2] Furthermore, the development of selective HDAC inhibitors may offer a better side effect profile compared to pan-HDAC inhibitors.[14]

Future Directions

A comprehensive preclinical toxicity assessment for a novel compound like this compound would involve a battery of in vitro and in vivo studies. These would include:

-

In vitro:

-

Cytotoxicity screening against a panel of cancer and normal cell lines.

-

hERG channel assays to assess cardiotoxicity potential.

-

Ames test for mutagenicity.

-

Micronucleus test for genotoxicity.

-

-

In vivo:

-

Maximum tolerated dose (MTD) studies in rodent models.

-

Acute and chronic toxicity studies in two species (one rodent, one non-rodent).

-

Pharmacokinetic and pharmacodynamic (PK/PD) modeling.

-

This structured approach will be essential to characterize the safety profile of any new HDAC inhibitor and guide its potential clinical development.

References

- 1. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Histone deacetylase (HDAC) 9: versatile biological functions and emerging roles in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug library screening identifies histone deacetylase inhibition as a novel therapeutic strategy for choriocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase 9 (HDAC9) Regulates the Functions of the ATDC (TRIM29) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC9 - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Histone deacetylase inhibitor screening identifies HC toxin as the most effective in intrahepatic cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The histone deacetylase inhibitor AN-9 has selective toxicity to acute leukemia and drug-resistant primary leukemia and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]

- 13. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Hdac-IN-9: A Dual-Targeting Agent for Epigenetic Modulation and Microtubule Disruption in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hdac-IN-9 has emerged as a potent small molecule with a novel dual-targeting mechanism of action, demonstrating significant potential in preclinical cancer research. This compound functions as both a histone deacetylase (HDAC) inhibitor and a tubulin polymerization inhibitor, positioning it as a promising candidate for anticancer drug development. By simultaneously targeting epigenetic regulation and microtubule dynamics, this compound can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, key processes in tumor progression and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols for its evaluation, and visualizations of relevant pathways and workflows.

Introduction

Epigenetic modifications, such as histone acetylation, play a crucial role in the regulation of gene expression. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have been actively pursued as anticancer agents.

In addition to epigenetic dysregulation, the microtubule cytoskeleton is a well-established target for cancer therapy. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.

This compound is a novel compound that uniquely combines the functionalities of both an HDAC inhibitor and a tubulin polymerization inhibitor. This dual-targeting approach offers the potential for synergistic antitumor effects and a means to overcome resistance mechanisms associated with single-target agents.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism:

-

HDAC Inhibition: this compound inhibits the activity of several HDAC isoforms, with notable potency against HDAC2 and HDAC6.[1] Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibition: this compound also disrupts the formation of microtubules by inhibiting the polymerization of tubulin. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and the induction of apoptosis.[1]

By targeting both epigenetic and cytoskeletal pathways, this compound presents a multi-pronged attack on cancer cells.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 1.821 |

| MGC-803 | Gastric Cancer | 2.538 |

| HeLa | Cervical Cancer | 4.84 |

| A549 | Lung Cancer | 1.782 |

| HepG2 | Liver Cancer | 2.525 |

| U937 | Lymphoma | 0.371 |

| 293T | Normal Embryonic Kidney | 10.89 |

| Macrophages | Normal | 5.63 |

| L02 | Normal Liver | 8.14 |

Data sourced from MedChemExpress, citing Sun M, et al. 2022.[1]

Table 2: HDAC Isoform Inhibition Profile of this compound

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 6.8 |

| HDAC2 | 0.06 |

| HDAC6 | 0.12 |

| HDAC10 | 8.5 |

Data sourced from MedChemExpress, citing Sun M, et al. 2022.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general procedure for the synthesis of related 2-methoxydiol derivatives is described by Sun M, et al. in Bioorganic Chemistry, 2022. The synthesis of this compound (referred to as compound 4s in the publication) follows a similar synthetic route, which involves the combination of a 2-methoxyestradiol scaffold with an HDAC inhibitor pharmacophore. For the specific, detailed synthesis protocol, including reaction conditions, purification methods, and characterization data, it is recommended to consult the supplementary information of the primary publication.

In Vitro Assays

This assay measures the ability of this compound to inhibit the activity of specific HDAC isoforms.

-

Principle: A fluorogenic HDAC substrate is incubated with a recombinant HDAC enzyme in the presence or absence of the inhibitor. The deacetylation of the substrate by the HDAC enzyme is followed by the addition of a developer solution that releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity.

-

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the recombinant HDAC enzyme, the fluorogenic substrate, and the diluted inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution to each well.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

This assay determines the effect of this compound on the polymerization of tubulin into microtubules.

-

Principle: The polymerization of purified tubulin is monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.

-

Protocol:

-

Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.

-

Compare the polymerization curves in the presence and absence of the inhibitor to determine its effect.

-

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

This assay determines the effect of this compound on the cell cycle progression of cancer cells.

-

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

-

Protocol:

-

Treat cancer cells with this compound at various concentrations for a specified time (e.g., 72 hours).

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle using appropriate software.

-

This assay quantifies the induction of apoptosis by this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), is used to detect early apoptotic cells. Propidium iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.

-